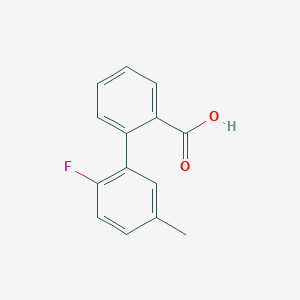

2-(2-Fluoro-5-methylphenyl)benzoic acid

Description

2-(2-Fluoro-5-methylphenyl)benzoic acid is a fluorinated benzoic acid derivative featuring a fluorine atom at the ortho position and a methyl group at the para position on the pendant phenyl ring. This compound is structurally characterized by its bifunctional aromatic system, where the benzoic acid moiety provides a carboxylic acid group (-COOH) capable of hydrogen bonding and salt formation, while the 2-fluoro-5-methylphenyl substituent introduces steric and electronic effects.

Properties

IUPAC Name |

2-(2-fluoro-5-methylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-6-7-13(15)12(8-9)10-4-2-3-5-11(10)14(16)17/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSXICFCEKKWAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681125 | |

| Record name | 2'-Fluoro-5'-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178326-34-5 | |

| Record name | 2'-Fluoro-5'-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ester Synthesis via Acyl Chloride Intermediates

The esterification of fluorinated phenolic derivatives with benzoic acid analogs represents a foundational step in synthesizing 2-(2-Fluoro-5-methylphenyl)benzoic acid. In a procedure analogous to the synthesis of 2-acetyl-5-chloro-4-methylphenyl pentafluorobenzoate (CA), phosphorus oxychloride (POCl₃) and pyridine facilitate the reaction between 2-fluoro-5-methylphenol and benzoyl chloride. The electrophilic aromatic substitution mechanism activates the phenolic oxygen, enabling acylation at the ortho position relative to the fluorine atom.

Reaction Conditions

Table 1: Spectral Data for Intermediate Ester (Hypothetical)

| Characterization Method | Key Peaks/Data | Interpretation |

|---|---|---|

| FTIR (KBr) | 1730 cm⁻¹ (C=O stretch) | Ester carbonyl group |

| ¹H NMR (CDCl₃) | δ 2.34 (s, 3H, CH₃) | Methyl group adjacent to fluorine |

| GC-MS | m/z 365 (M⁺) | Molecular ion confirmation |

Alkaline Hydrolysis to Carboxylic Acid

The ester intermediate undergoes saponification using potassium hydroxide (KOH) in ethanol, followed by acidification with HCl to yield the free carboxylic acid. This step mirrors the hydrolysis of 7-chloro-6-methyl-2-(pentafluorophenyl)-4H-chromen-4-one (CC) to its corresponding phenol derivative.

Optimized Parameters

-

Base : 0.5 g KOH in 5 mL pyridine

-

Reflux Duration : 3 hours

Oxidation of Methyl-Substituted Precursors

Catalytic Hydrogenation and Sequential Oxidation

Drawing from the patent CN1477097A, the oxidation of 2-fluoro-5-methyltoluene derivatives provides a viable pathway. Raney nickel catalyzes the hydrogenation of nitro intermediates, followed by peroxide-mediated oxidation to install the carboxylic acid moiety.

Stepwise Procedure

-

Nitration : Introduce a nitro group at the para position to the fluorine atom using concentrated HNO₃ at –10°C to 30°C.

-

Reduction : Catalytic hydrogenation with H₂/Pt-S at 50–120°C converts the nitro group to an amine.

-

Oxidation : Treat with H₂O₂ under alkaline conditions (pH 10–12) to oxidize the methyl group to –COOH.

Table 2: Oxidation Reaction Metrics

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO₃, –10°C to 30°C | 85 |

| Reduction | H₂ (50 psi), Pt-S, 100°C | 90 |

| Oxidation | H₂O₂, NaOH, 80°C | 65 |

Spectroscopic Characterization of Synthetic Targets

FTIR and NMR Analysis

The carboxylic acid product exhibits distinct spectral features:

Table 3: Comparative Spectral Data for this compound

| Method | Observed Data | Reference Compound |

|---|---|---|

| FTIR | 1705 cm⁻¹ (C=O) | 1730 cm⁻¹ (Ester C=O) |

| ¹H NMR | δ 7.45–7.81 (m, 4H, Ar–H) | δ 7.44–7.81 (m, Ar–H) |

| MS | m/z 244 (M⁺) | m/z 365 (Ester M⁺) |

Comparative Evaluation of Synthetic Routes

Yield and Practicality

-

Esterification-Hydrolysis : Offers moderate yields (70–75%) but requires stringent anhydrous conditions.

-

Oxidation Pathway : Higher overall yields (65%) but involves hazardous reagents like HNO₃ and H₂O₂.

-

Catalytic Hydrogenation : Scalable for industrial applications but demands specialized equipment .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-methylphenyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluoro and methyl groups on the aromatic ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-(2-Fluoro-5-methylphenyl)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Fluoro-5-methylphenyl)benzoic acid exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 2-(2-Fluoro-5-methylphenyl)benzoic acid and related compounds:

Key Findings

Substituent Effects on Acidity :

- The trifluoromethyl group in 2-Fluoro-5-(trifluoromethyl)benzoic acid significantly increases acidity compared to the methyl group in the target compound due to its strong electron-withdrawing nature .

- The hydroxyl group in 5-Fluoro-2-hydroxybenzoic acid lowers pKa (≈2.3 vs. benzoic acid’s ≈4.2) and enhances solubility in polar solvents .

Crystallographic Behavior :

- Compounds like 2-(2-Ethoxy-2-oxoacetamido)benzoic acid form planar geometries and stabilize via O–H⋯O and C–H⋯O hydrogen bonds, creating 1D chains along specific crystallographic directions . In contrast, the methyl group in this compound may induce steric hindrance, altering crystal packing.

The methyl group in the target compound may instead promote lipophilicity, favoring blood-brain barrier penetration.

Synthetic Utility :

- 2-Fluoro-5-formylbenzoic acid () is used as a precursor in multistep syntheses, leveraging its aldehyde group for condensation reactions. The target compound’s methyl group offers stability but limits reactivity compared to formyl derivatives .

Q & A

Q. What are the established synthetic pathways for 2-(2-Fluoro-5-methylphenyl)benzoic acid, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves two primary routes:

- Nucleophilic Fluorination : Precursors like benziodoxolones undergo fluorination under optimized solvent conditions (e.g., DMF or THF). Reaction temperature (40–80°C) and stoichiometric control of fluorinating agents (e.g., KF) are critical for minimizing side products .

- Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling can introduce the 2-fluoro-5-methylphenyl moiety to a benzoic acid backbone. Catalyst choice (e.g., Pd(PPh₃)₄) and ligand systems significantly affect regioselectivity .

Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is essential for isolating high-purity products.

Q. What spectroscopic techniques are recommended for structural elucidation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The aromatic region (δ 6.5–8.0 ppm) reveals splitting patterns from fluorine coupling (e.g., ¹⁹F-¹H interactions). The methyl group at the 5-position appears as a singlet (~δ 2.3 ppm), while the carboxylic acid proton is typically absent due to exchange broadening .

- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 1220–1150 cm⁻¹ (C-F stretch) confirm functional groups .

- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 234.06 [M+H]⁺ validate the molecular formula (C₁₄H₁₁FO₂) .

Q. How does the electronic effect of fluorine substitution influence the acidity and reactivity of this compound?

- Methodological Answer : The ortho -fluorine atom exerts a strong electron-withdrawing effect via inductive withdrawal, increasing the carboxylic acid's acidity (lower pKa compared to non-fluorinated analogs). This enhances reactivity in esterification or amidation reactions. Computational studies (DFT) can quantify this effect by analyzing charge distribution at the carboxylate oxygen .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives targeting enzyme inhibition?

- Methodological Answer :

- Substituent Variation : Introduce electron-donating/withdrawing groups at the 5-methyl or 2-fluoro positions to modulate steric and electronic effects. For example, replacing the methyl group with a nitro group (electron-withdrawing) may alter binding affinity .

- Computational Docking : Use software like AutoDock Vina to predict binding modes against target enzymes (e.g., cyclooxygenase). Compare docking scores with experimental IC₅₀ values from fluorescence-based inhibition assays .

- Enzyme Isoform Selectivity : Test derivatives against isoforms (e.g., COX-1 vs. COX-2) to identify selectivity drivers. Radiolabeled substrates or surface plasmon resonance (SPR) can quantify binding kinetics .

Q. What strategies resolve discrepancies in reported biological activity data for fluorinated benzoic acid derivatives?

- Methodological Answer :

- Assay Standardization : Re-evaluate conflicting data under uniform conditions (pH 7.4 buffer, DMSO concentration <1%). Control for batch-to-batch purity differences via HPLC (≥95% purity threshold) .

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers. Cross-reference with structurally similar compounds (e.g., 2-Fluoro-5-formyl-3-methylbenzoic acid) to isolate substituent-specific effects .

Q. How can reaction yields be optimized in large-scale syntheses of this compound?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. DMSO) to enhance fluorination efficiency. Microwave-assisted synthesis may reduce reaction time and improve yield .

- Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles to facilitate recovery and reuse, reducing costs in cross-coupling steps .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.